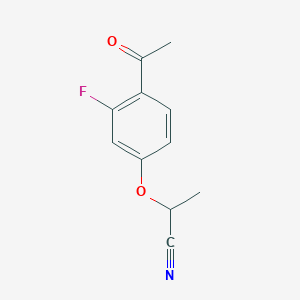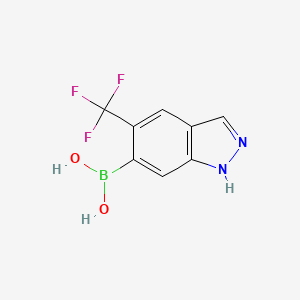
6-(Trifluormethyl)-1H-indazol-6-yl-boronsäure
Übersicht
Beschreibung
The compound “5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid” likely contains an indazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The boronic acid group (-B(OH)2) is a compound containing a boron atom bonded to two hydroxyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, trifluoromethyl groups are often introduced into organic compounds using reagents such as trifluoromethyltrimethylsilane or the Ruppert–Prakash reagents . Boronic acids are typically synthesized by reaction of organometallic compounds with borate esters .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
6-(Trifluormethyl)-1H-indazol-6-yl-boronsäure wurde auf ihre potenzielle antibakterielle Aktivität untersucht. Das Vorhandensein der Trifluormethylgruppe kann die Fähigkeit der Verbindung verbessern, mit mikrobiellen Enzymen zu interagieren, was möglicherweise zur Entwicklung neuer Antibakterien und Antimykotika führt .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung ist die Boronsäuregruppe dieser Verbindung besonders wertvoll. Sie kann bei der Entwicklung von Proteasominhibitoren eingesetzt werden, die vielversprechende therapeutische Mittel zur Behandlung von Krebs und anderen Krankheiten sind .
Organische Synthese
Die Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre Boronsäuregruppe spielt eine entscheidende Rolle bei Kreuzkupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplungen, die für die Konstruktion komplexer organischer Moleküle von entscheidender Bedeutung sind .
Pharmakologie
Pharmakologisch ist die Trifluormethylgruppe bekannt dafür, die metabolische Stabilität von Pharmazeutika zu verbessern. Diese Verbindung könnte verwendet werden, um stabilere und wirksamere pharmakologische Wirkstoffe zu erzeugen .
Materialwissenschaften
In den Materialwissenschaften könnte die einzigartige Struktur der Verbindung bei der Entwicklung organischer elektronischer Materialien genutzt werden, bei denen die Trifluormethylgruppe die Eigenschaften des Materials, wie z. B. die thermische Stabilität und die Elektronenaffinität, verbessern könnte .
Analytische Chemie
Schließlich könnte this compound in der analytischen Chemie als Reagenz oder Standard in chromatographischen Methoden verwendet werden, um ähnliche Strukturen innerhalb komplexer biologischer Matrizes zu quantifizieren oder zu identifizieren .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
Boron reagents, such as this compound, are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process could potentially alter the function of the target molecules, leading to various downstream effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that boron reagents used in sm coupling reactions are generally stable, readily prepared, and environmentally benign , which could potentially influence their bioavailability.
Result of Action
It’s known that indole derivatives possess various biological activities , suggesting that this compound could potentially have similar effects.
Action Environment
It’s known that the success of sm coupling reactions, which involve boron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by the environmental conditions under which it is used.
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid group with palladium catalysts, facilitating the transfer of organic groups between molecules . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry. Additionally, the compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions .
Cellular Effects
The effects of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key proteins and enzymes involved in signal transduction . For example, it may inhibit certain kinases or phosphatases, leading to altered phosphorylation states of target proteins. This, in turn, can affect gene expression and cellular metabolism. The compound’s impact on cellular function can vary depending on the cell type and the specific pathways it targets .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The trifluoromethyl group can enhance the binding affinity of the compound to target proteins, while the boronic acid group can form covalent bonds with nucleophilic residues in the enzyme’s active site . These interactions can lead to significant changes in enzyme activity and downstream cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation . Over time, the compound’s efficacy in biochemical reactions may decrease, and its impact on cellular function may diminish. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound’s effects become significantly more pronounced, leading to potential toxicological concerns .
Metabolic Pathways
5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is involved in various metabolic pathways, particularly those related to its role as a reagent in synthetic chemistry . The compound can interact with enzymes involved in metabolic processes, potentially altering metabolic flux and metabolite levels . For example, it may inhibit enzymes responsible for the breakdown of certain metabolites, leading to their accumulation in cells . The compound’s interactions with metabolic enzymes can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical reactions . The subcellular localization of the compound can significantly impact its efficacy and overall biological activity .
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)-1H-indazol-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)5-1-4-3-13-14-7(4)2-6(5)9(15)16/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWANQDLDRICOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C(F)(F)F)C=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208107 | |
| Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304635-57-0 | |
| Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
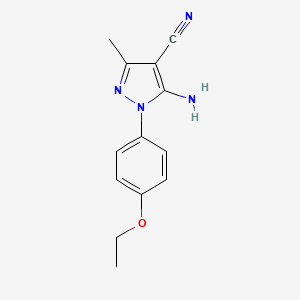




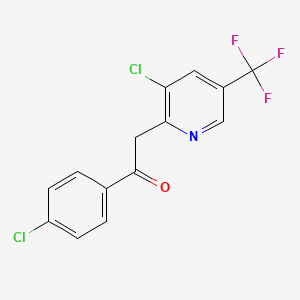
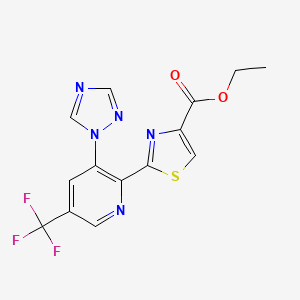
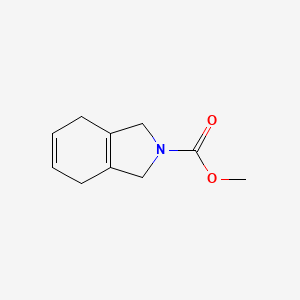
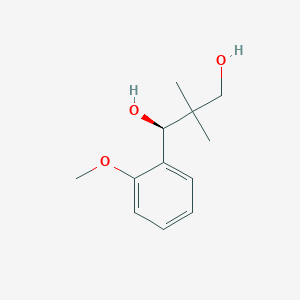
![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)
